molecular formula C18H17N3O2S B2568924 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034411-35-1

1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2568924
CAS No.: 2034411-35-1
M. Wt: 339.41
InChI Key: VCDZZZISKBQPGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an isocyanate with an amine to form a urea . The methoxyphenyl and thiophenylpyridinyl groups would likely be introduced in earlier steps, before the formation of the urea group.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

A study by Mustafa et al. (2014) focused on the synthesis of urea derivatives, including those similar in structure to the compound of interest, to assess their enzyme inhibition and anticancer activity. Although not directly mentioning the exact compound, this research context is valuable for understanding the potential biological activities of structurally related urea compounds. These derivatives were evaluated for their inhibitory effects on urease, β-glucuronidase, and phosphodiesterase enzymes, showing varying degrees of activity. Additionally, some compounds exhibited in vitro anticancer activity, suggesting that urea derivatives, by extension, may have potential applications in developing therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Chemical Synthesis and Molecular Design

In another research avenue, the synthesis and molecular design of urea compounds are explored for their potential in creating new materials with specific properties. For instance, the study by Pireddu et al. (2012) identified a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), highlighting the role of urea derivatives in medicinal chemistry and as potential therapeutic agents. The research underscores the significance of structural modifications to enhance biological activity and achieve selectivity towards specific targets (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-16-6-3-2-5-15(16)21-18(22)20-11-13-9-14(12-19-10-13)17-7-4-8-24-17/h2-10,12H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDZZZISKBQPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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